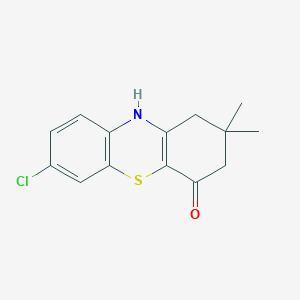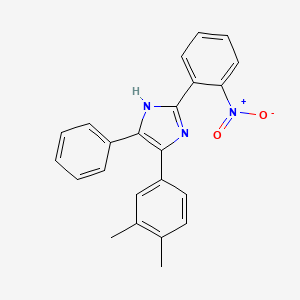![molecular formula C8H13NO2 B14149924 (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1221793-45-8](/img/structure/B14149924.png)
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The compound is of significant interest due to its potential biological activities and applications in various fields, including drug discovery and synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of chiral auxiliaries to control stereochemistry. The choice of method depends on the desired scale of production and the specific application of the compound.
化学反応の分析
Types of Reactions
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
(1R,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,3,4-triol: A structurally related compound with different functional groups.
Uniqueness
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic utility. Its ability to serve as a versatile building block in various chemical and biological applications sets it apart from similar compounds.
特性
CAS番号 |
1221793-45-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(1S,5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-4-1-2-6(9-8)3-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1 |
InChIキー |
NLGVWWXDDJKQPK-SVRRBLITSA-N |
異性体SMILES |
C1C[C@@H]2CC[C@](C1)(N2)C(=O)O |
正規SMILES |
C1CC2CCC(C1)(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


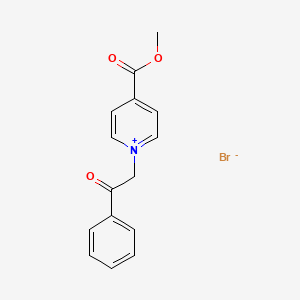
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
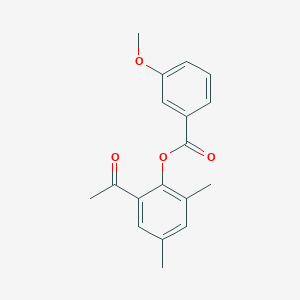
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
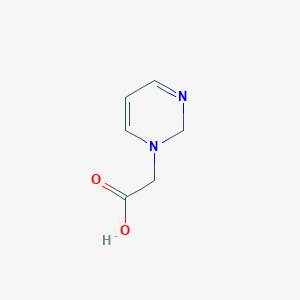
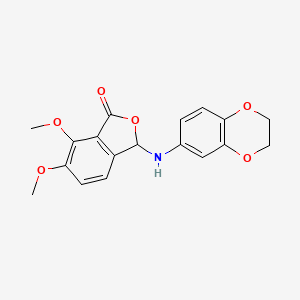
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
